5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
. This compound is characterized by the presence of a fluorine atom, a phenylpyrrolidine moiety, and a benzothiophene carboxamide structure, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring and an indole nucleus , both of which are common structures in many bioactive compounds. These structures can bind with high affinity to multiple receptors, which could make this compound a potential candidate for various therapeutic applications .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of activities exhibited by similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Chemical Reactions Analysis
5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, such as the nucleophilic substitution of a nitro group by fluorine. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Comparison with Similar Compounds
5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Fluorinated pyridines: These compounds also contain a fluorine atom and have applications in various fields, including agriculture and medicine.
Indole derivatives: These compounds have diverse biological activities and are used in drug discovery and development.
Pyrrolidine derivatives: These compounds are used as versatile scaffolds in organic synthesis and drug discovery
Properties
IUPAC Name |
5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-15-8-9-18-14(11-15)12-19(25-18)20(24)22-13-17-7-4-10-23(17)16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNGIKKWHRCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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